
Chrysen-4-ylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysen-4-ylboronic acid is an organoboron compound with the molecular formula C₁₈H₁₃BO₂. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, where a boronic acid group is attached to the fourth position of the chrysene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chrysen-4-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of chrysene derivatives using boron reagents. For instance, the reaction of 4-bromochrysene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield Chrysen-4-ylboronic acid .
Industrial Production Methods: While specific industrial production methods for Chrysen-4-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These methods typically involve large-scale borylation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Chrysen-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chrysen-4-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Chrysen-4-ylboronic acid in chemical reactions primarily involves the formation of carbon-boron bonds, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
Naphthylboronic Acid: Similar structure but with a naphthalene ring instead of a chrysene ring.
Anthracenylboronic Acid: Contains an anthracene ring, used in similar cross-coupling reactions.
Uniqueness: Chrysen-4-ylboronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties and reactivity compared to simpler boronic acids. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propriétés
Formule moléculaire |
C18H13BO2 |
|---|---|
Poids moléculaire |
272.1 g/mol |
Nom IUPAC |
chrysen-4-ylboronic acid |
InChI |
InChI=1S/C18H13BO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11,20-21H |
Clé InChI |
KQGMWHNGLCEWOK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


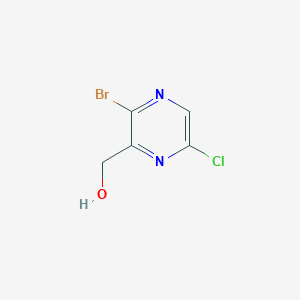
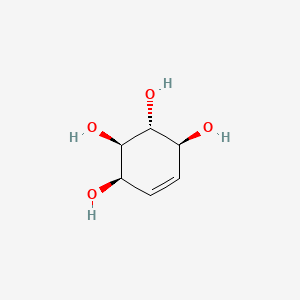
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
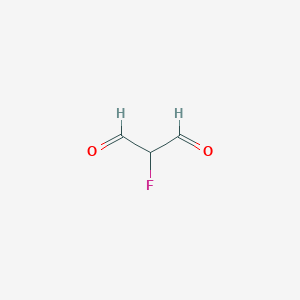

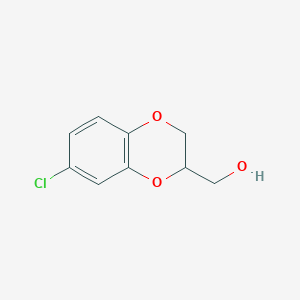
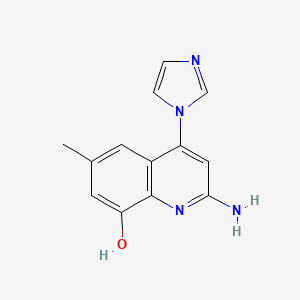

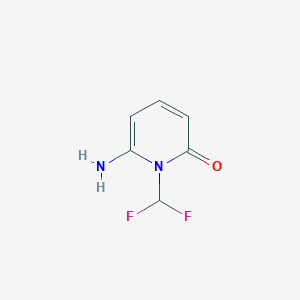
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)

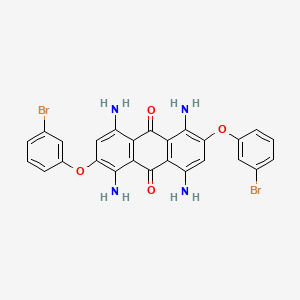
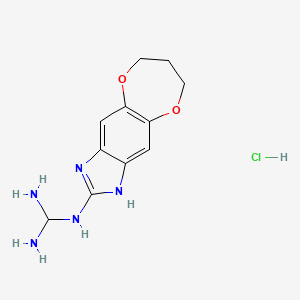
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
